
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used to relieve pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
作用機序
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化学的および生理学的効果
Flurbiprofen has several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Flurbiprofen also inhibits platelet aggregation, which can reduce the risk of blood clots. Additionally, flurbiprofen has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
Flurbiprofen has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation, pain, and fever. Flurbiprofen is also relatively easy to synthesize, which makes it readily available for lab experiments. However, flurbiprofen has several limitations, including its potential toxicity and side effects. It can also be difficult to determine the optimal dosage for lab experiments.
将来の方向性
There are several future directions for the study of flurbiprofen. One area of research is the potential use of flurbiprofen in the prevention and treatment of Alzheimer's disease. Flurbiprofen has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a key role in the development of Alzheimer's disease. Another area of research is the development of new and more potent COX inhibitors that can be used to treat inflammatory conditions. Finally, there is a need for further research into the potential side effects and toxicity of flurbiprofen, as well as the optimal dosage for lab experiments.
合成法
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of phenylacetic acid with 4-phenylphenol, followed by reduction and esterification. Another method involves the condensation of 2-phenylpropionic acid with benzoyl chloride, followed by reduction and esterification.
科学的研究の応用
Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. Flurbiprofen has also been studied for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
特性
CAS番号 |
119725-44-9 |
|---|---|
製品名 |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
InChIキー |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
その他のCAS番号 |
119725-44-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



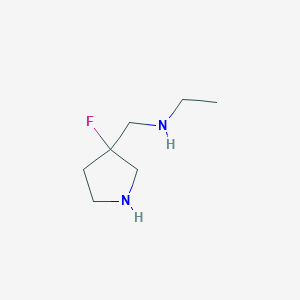
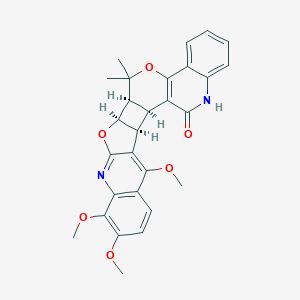

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
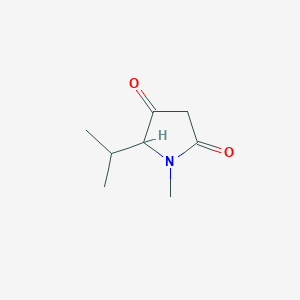
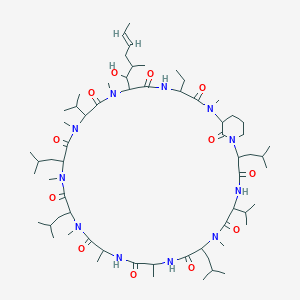
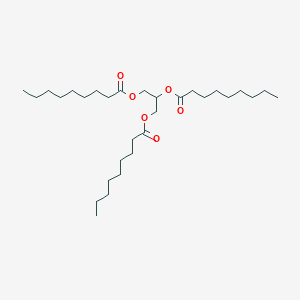



![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)